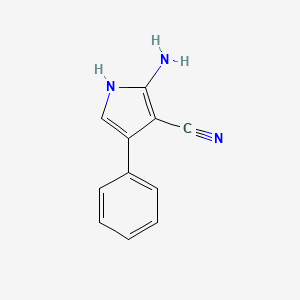
2-氨基-4-苯基-1H-吡咯-3-碳腈
描述
The compound 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile is a pyrrole derivative, which is a class of compounds known for their broad spectrum of biological activities, including anticancer, antidiabetic, and anti-inflammatory properties . Pyrrole derivatives are of significant interest in medicinal chemistry due to their pharmacological potential.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, a novel pyrrole derivative was synthesized using a one-pot multicomponent reaction, which is a method that can potentially be applied to the synthesis of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile . Another study reported the synthesis of a related compound using a one-pot procedure from pyridine-3-carbonitrile and aromatic tertiary amides . Additionally, a simple and convenient synthesis method using phase transfer catalysis has been studied, which could be relevant for synthesizing 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be characterized by various spectroscopic techniques. For example, FT-IR, 1H NMR, 13C NMR, and mass spectral analysis were used to characterize a novel pyrrole derivative . X-ray crystallography is another powerful technique for determining the crystal structure of these compounds, as demonstrated in several studies .
Chemical Reactions Analysis
Pyrrole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the local reactivity descriptors in one study indicated that a specific carbon atom in the molecule was the most reactive site for nucleophilic attack . The reaction mechanism of pyrrole derivatives with unsaturated carbonyl compounds has also been investigated, providing insights into their chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as their thermodynamic properties, can be calculated at different temperatures . The nonlinear optical behavior of these compounds can be assessed through their electric dipole moment, polarizability, and first static hyperpolarizability values . The crystal packing and stability are often characterized by various intermolecular interactions, such as hydrogen bonds and π-π interactions .
科学研究应用
腐蚀抑制
一项研究探讨了2-氨基-4-苯基-1H-吡咯-3-碳腈的某些衍生物作为酸性环境中轻钢腐蚀抑制剂的有效性。发现这些化合物通过在金属表面吸附来抑制腐蚀,起到阳极型抑制剂的作用。抑制效率与浓度有关,最大值在特定浓度下获得。该研究利用实验和理论方法,包括扫描电子显微镜(SEM)和原子力显微镜(AFM)对表面形貌进行研究,以得出这些化合物对腐蚀的保护能力C. Verma, E. Ebenso, I. Bahadur, I. Obot, M. Quraishi, 2015。
合成和生物活性
另一个研究领域涉及合成具有潜在治疗应用的生物活性支架。例如,合成并表征了2-氨基-4-苯基-1H-吡咯-3-碳腈的衍生物以评估其生物活性。该研究展示了新的具有生物活性的吡咯并[2,3-b]吡啶支架的合成,展示了该化合物在形成结构多样且具有生物学意义的分子方面的多功能性Farid M Sroor, 2019。
绿色化学方法
还进行了关于合成2-氨基-4-苯基-1H-吡咯-3-碳腈衍生物的绿色化学方法的研究。一项研究描述了一种绿色的成对电化学合成方法,用于制备具有潜在抗菌活性的衍生物。这种方法强调了在开发新的用于制药应用的化合物时环保合成方法的重要性Mahnaz Sharafi-kolkeshvandi et al., 2016。
新颖的合成途径
探索用于合成2-氨基-4-苯基-1H-吡咯-3-碳腈衍生物的新颖合成途径一直是一个重要的焦点。例如,一项研究详细介绍了一种通过微波辐射促进的Friedlander反应的高效制备衍生物的方法,从而导致新的取代吡咯并[3,2-b]吡啶。这项研究强调了为合成这些化合物发现更有效和更有效的方法的持续努力A. M. Salaheldin et al., 2010。
安全和危害
属性
IUPAC Name |
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEJDFIDVKWWTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377601 | |
| Record name | 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile | |
CAS RN |
54153-51-4 | |
| Record name | 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



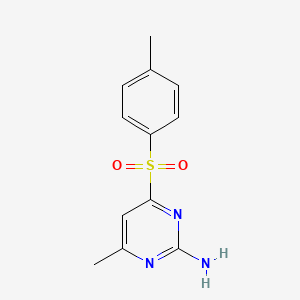

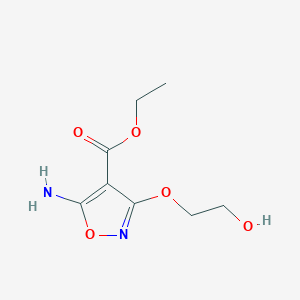
![3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B1304423.png)
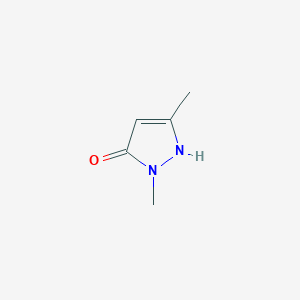
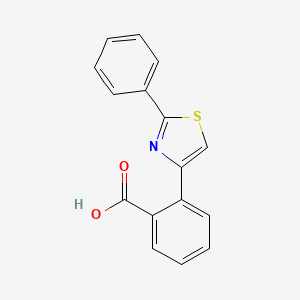
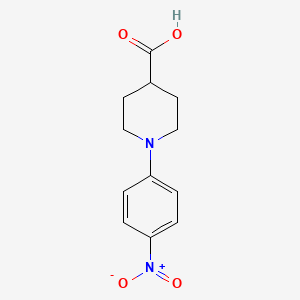
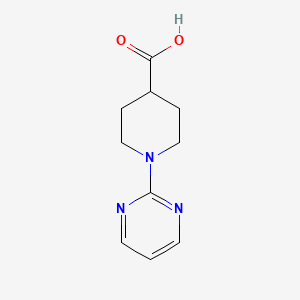
![7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304464.png)
![7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304466.png)
![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1304509.png)
![6-(ethoxycarbonyl)-7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium bromide](/img/structure/B1304530.png)